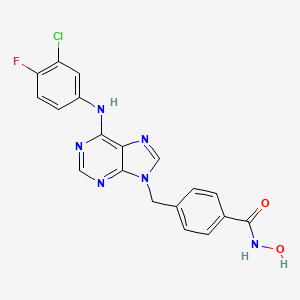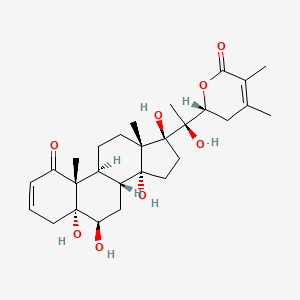
Withanolide S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Withanolide S involves multiple steps, including the formation of the steroidal backbone and the introduction of lactone rings. Key steps often include aldol reactions, oxidation, and cyclization reactions. Specific reagents and conditions vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Withania somnifera using solvents like methanol or ethanol. Advanced techniques such as cell suspension culture and hairy root culture have been employed to enhance the yield of withanolides .
Analyse Des Réactions Chimiques
Types of Reactions: Withanolide S undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include hydroxylated derivatives, lactones, and various substituted withanolides .
Applications De Recherche Scientifique
Withanolide S has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, neurodegenerative diseases, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
Withanolide S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of inflammatory mediators like prostaglandins and interleukins.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Neuroprotective: Promotes neurite outgrowth and protects neurons from oxidative stress
Comparaison Avec Des Composés Similaires
Withanolide S is compared with other similar compounds such as:
Withaferin A: Known for its strong anti-cancer properties.
Withanolide A: Noted for its neuroprotective effects.
Withametelinol and Withametelinone: Studied for their anti-inflammatory activities
This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H40O8 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,17S)-5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27-,28-/m0/s1 |
Clé InChI |
PQZVBIJEPVKNOZ-PCLZMVHQSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


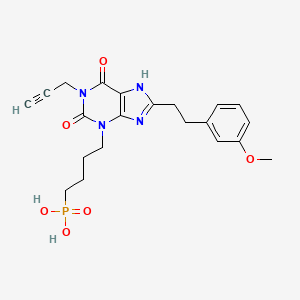

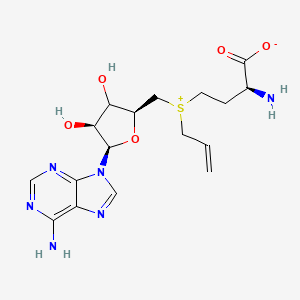
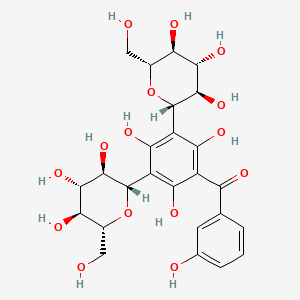
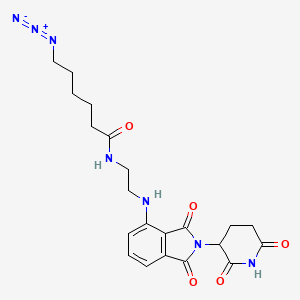

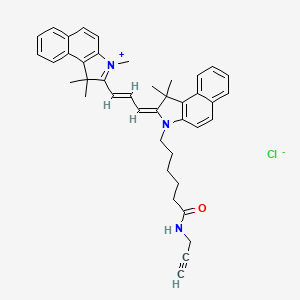
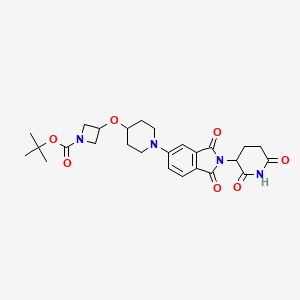
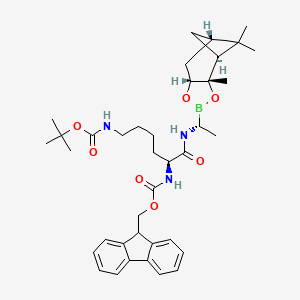
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
